molecular formula C22H18ClNO3S B11577984 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11577984
M. Wt: 411.9 g/mol
InChI Key: VPGFCWDGOOUFNX-UHFFFAOYSA-N
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Description

The compound 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a variety of functional groups, including a thiophene ring, a ketone, a hydroxyl group, and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using highly efficient palladium catalysts for the coupling reaction.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to ensure high selectivity and yield.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves interaction with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds:

    Similar Compounds: Compounds such as and .

Properties

Molecular Formula

C22H18ClNO3S

Molecular Weight

411.9 g/mol

IUPAC Name

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C22H18ClNO3S/c23-20-11-10-19(28-20)18(25)14-22(27)16-8-4-5-9-17(16)24(21(22)26)13-12-15-6-2-1-3-7-15/h1-11,27H,12-14H2

InChI Key

VPGFCWDGOOUFNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Cl)O

Origin of Product

United States

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